N4-[2-(4-CHLOROPHENYL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE
Overview
Description
N4-[2-(4-CHLOROPHENYL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE is a chemical compound with a complex structure that includes a chlorophenyl group, an ethyl chain, and a pyrimidine ring with nitro and diamine substitutions
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, many drugs work by interacting with biological macromolecules like proteins or DNA. Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(4-CHLOROPHENYL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multiple steps. One common approach is to start with the chlorophenyl ethylamine, which undergoes nitration to introduce the nitro group. This is followed by cyclization with appropriate reagents to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N4-[2-(4-CHLOROPHENYL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
N4-[2-(4-CHLOROPHENYL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-chlorophenyl)ethyl)-N’-cyclohexylurea: Shares the chlorophenyl ethyl group but differs in the urea moiety.
3,4,5-trihydroxyphenylacetamide derivatives: Similar in having aromatic rings with functional groups but differ in overall structure and properties.
Uniqueness
N4-[2-(4-CHLOROPHENYL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of functional groups and the pyrimidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-N-[2-(4-chlorophenyl)ethyl]-5-nitropyrimidine-4,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2/c13-9-3-1-8(2-4-9)5-6-15-12-10(18(19)20)11(14)16-7-17-12/h1-4,7H,5-6H2,(H3,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCWHGCAXMYLPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=NC(=C2[N+](=O)[O-])N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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